molecular formula C11H7FN2O B3346439 (2-Fluorophenyl)(pyridazin-4-yl)methanone CAS No. 119337-47-2

(2-Fluorophenyl)(pyridazin-4-yl)methanone

Cat. No.: B3346439
CAS No.: 119337-47-2
M. Wt: 202.18 g/mol
InChI Key: GTSZLDAZKWEJIK-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(pyridazin-4-yl)methanone is an organic compound that belongs to the class of aryl-phenylketones It is characterized by the presence of a fluorophenyl group and a pyridazinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(pyridazin-4-yl)methanone typically involves the acylation of pyridazine derivatives with fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(pyridazin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(2-Fluorophenyl)(pyridazin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(pyridazin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(pyridin-4-yl)methanone: Similar structure but with a pyridine ring instead of a pyridazine ring.

    (2-Fluorophenyl)(pyrimidin-4-yl)methanone: Contains a pyrimidine ring instead of a pyridazine ring.

Uniqueness

(2-Fluorophenyl)(pyridazin-4-yl)methanone is unique due to the presence of both a fluorophenyl group and a pyridazinyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2-fluorophenyl)-pyridazin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11(15)8-5-6-13-14-7-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZLDAZKWEJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559344
Record name (2-Fluorophenyl)(pyridazin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119337-47-2
Record name (2-Fluorophenyl)(pyridazin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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